
Fucosyl-N-acetylglucosaminylasparagine
Overview
Description
Fucosyl-N-acetylglucosaminylasparagine, also known as this compound, is a useful research compound. Its molecular formula is C18H31N3O12 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
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Biological Activity
Fucosyl-N-acetylglucosaminylasparagine (Fuc-GlcNAc-Asn) is a glycosylated amino acid that plays a significant role in various biological processes due to its structural and functional properties. This article delves into the biological activity of Fuc-GlcNAc-Asn, highlighting its synthesis, roles in cellular functions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
Fuc-GlcNAc-Asn is composed of a fucose sugar linked to an N-acetylglucosamine (GlcNAc) residue, which is further attached to an asparagine (Asn) amino acid. The synthesis of this compound can be achieved through enzymatic methods using α-l-fucosidases from probiotic bacteria such as Lactobacillus casei, which demonstrate high efficiency in producing fucosylated disaccharides by transglycosylation reactions .
Biological Functions
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Cell Adhesion and Immune Response :
- Fuc-GlcNAc-Asn has been identified as an antiadhesin, which means it can inhibit the binding of pathogens to host cells. This property is particularly important in preventing infections by blocking the attachment of intestinal pathogens .
- The presence of fucose in glycoproteins enhances their interaction with lectins, which are proteins that bind carbohydrates and play critical roles in cell-cell recognition and signaling .
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Metabolic Regulation :
- Research indicates that GlcNAc supplementation can influence cellular metabolism by enhancing nutrient uptake and lipid storage through the UDP-GlcNAc supply to N-glycan branching pathways. This metabolic reprogramming is crucial for maintaining cellular homeostasis and responding to environmental changes .
- Microbiota Interaction :
Table 1: Summary of Key Studies on this compound
Case Study: Antiadhesive Activity
A study demonstrated that Fuc-GlcNAc-Asn exhibits significant antiadhesive properties against Escherichia coli, preventing its attachment to intestinal epithelial cells. This effect was attributed to the structural similarity between Fuc-GlcNAc-Asn and the receptors on host cells that pathogens typically target .
Research on Metabolic Effects
Another investigation found that supplementation with GlcNAc derivatives, including Fuc-GlcNAc-Asn, led to altered lipid metabolism in mouse models. Specifically, it increased hepatic free fatty acids and triglycerides without causing liver damage, indicating a potential therapeutic role in metabolic disorders .
Scientific Research Applications
Biological Significance
Fucosyl-N-acetylglucosaminylasparagine is crucial for cellular interactions and signaling pathways. It is involved in:
- Cell Adhesion : This glycan facilitates the binding of cells to one another and to extracellular matrices, impacting tissue formation and repair.
- Immune Response : It participates in the recognition processes of immune cells, influencing how the body responds to pathogens.
Glycan Synthesis
This compound is used in the synthesis of complex glycans and glycoproteins. Its unique structure allows researchers to study glycosylation patterns and their effects on protein function. For example, enzymatic transglycosylation reactions utilizing α-L-fucosidases can produce this compound, aiding in the exploration of glycan-related biological functions .
Cancer Research
Studies have shown that fucosylated compounds are often overexpressed in cancer cells. For instance, research indicates a marked decrease in fucose incorporation into this compound in SV40-transformed human embryonic lung cells compared to normal cells . This observation suggests a potential role for this glycan in tumor biology and highlights its use as a biomarker for cancer diagnostics.
Immunology Studies
The interaction of fucosylated glycans with specific receptors on immune cells can modulate immune responses. Research has demonstrated that these glycans can influence leukocyte trafficking and activation, making them valuable in immunological studies .
Therapeutic Potential
This compound is being investigated for its potential therapeutic applications in treating various diseases, including:
- Cancer : Due to its role in cell signaling and adhesion, it may be targeted for cancer therapies aimed at disrupting tumor growth and metastasis.
- Infectious Diseases : Its ability to modulate immune responses makes it a candidate for developing treatments against infections by enhancing the body's defense mechanisms .
Prebiotic Production
In the food industry, this compound is utilized as a prebiotic agent that promotes beneficial gut microbiota growth. This application highlights its importance in nutritional science and functional food development .
Antiadhesive Agents
The compound is also explored as an antiadhesive agent in various industrial applications, particularly in medical devices where reducing bacterial adhesion is critical .
Case Studies and Data Analysis
Q & A
Basic Research Question: What analytical techniques are recommended for detecting and quantifying Fucosyl-N-acetylglucosaminylasparagine in glycoprotein samples?
Methodological Answer:
this compound, a fucosylated N-glycan structure, is typically analyzed using a combination of chromatographic and mass spectrometry (MS) techniques. For example, MALDI-TOF-MS is widely employed to profile fucosylation patterns due to its high sensitivity in resolving glycan isomers . Prior to analysis, glycans are released enzymatically (e.g., via PNGase F) and derivatized (e.g., with 2-aminobenzamide) to enhance detection. Interlaboratory studies recommend using standardized reference materials like dextran ladders to calibrate instruments and ensure comparability of fucosylation quantification across datasets .
Advanced Research Question: How can enzymatic transfucosylation strategies be optimized for synthesizing this compound in vitro?
Methodological Answer:
Synthesis of this compound can be achieved using α-L-fucosidases in transglycosylation reactions. For instance, Lactobacillus casei α-L-fucosidase has been shown to transfer fucose residues from donor substrates (e.g., p-nitrophenyl-α-L-fucopyranoside) to N-acetylglucosaminyl-asparagine acceptors . Key parameters include:
- pH and temperature optimization : Activity peaks at pH 6.0–7.0 and 37°C.
- Donor-to-acceptor ratio : A 2:1 molar ratio minimizes hydrolysis side reactions.
- Kinetic monitoring : Use LC-MS/MS to track reaction progress and quantify product yields .
Advanced Research Question: How can researchers resolve contradictions in fucosylation site occupancy data across different analytical platforms?
Methodological Answer:
Discrepancies often arise from variations in sample preparation (e.g., incomplete glycan release) or instrument calibration. To mitigate this:
- Standardize workflows : Use consensus protocols for glycan purification, such as hydrophilic interaction liquid chromatography (HILIC) followed by fluorescence tagging .
- Cross-validate with orthogonal methods : Pair MS data with lectin microarray results (e.g., using Ulex europaeus lectin for α1-2 fucose specificity) .
- Statistical harmonization : Apply multivariate analysis to account for batch effects in multi-center studies .
Basic Research Question: What functional assays are used to study the biological role of this compound in cellular systems?
Methodological Answer:
Functional studies often involve glycan-specific probes. For example:
- Chemoenzymatic labeling : Modify this compound with azide-tagged galactose using BgtA glycosyltransferase, followed by click chemistry conjugation to fluorophores for imaging .
- Knockout models : Use CRISPR-Cas9 to disrupt fucosyltransferase (FUT) genes in cell lines and assess changes in glycoprotein trafficking via Western blotting or flow cytometry .
Advanced Research Question: How can structural heterogeneity of this compound be characterized in complex biological matrices?
Methodological Answer:
High-resolution structural analysis requires integrating multiple techniques:
- NMR spectroscopy : Assign anomeric proton signals (δ 5.1–5.3 ppm for α-linked fucose) to confirm glycosidic linkages .
- Ion mobility spectrometry (IMS)-MS : Resolve isomeric glycans based on collision cross-sectional differences .
- Molecular dynamics simulations : Model fucose interactions with lectin binding pockets to predict biological activity .
Advanced Research Question: What strategies improve the reproducibility of this compound quantification in longitudinal studies?
Methodological Answer:
Reproducibility challenges stem from glycan instability and batch-to-batch variability. Solutions include:
- Stabilization protocols : Store samples in 20% ethanol at -80°C to prevent enzymatic degradation .
- Internal standards : Spike synthetic this compound analogs (e.g., isotope-labeled) into samples for normalization .
- Blinded re-analysis : Re-test a subset of samples in a separate laboratory to identify systematic biases .
Properties
IUPAC Name |
4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O12/c1-5-11(24)14(27)15(28)18(32-5)31-4-8-12(25)13(26)10(20-6(2)22)16(33-8)21-9(23)3-7(19)17(29)30/h5,7-8,10-16,18,24-28H,3-4,19H2,1-2H3,(H,20,22)(H,21,23)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCFWYDAANZTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)N)NC(=O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62203-19-4 | |
Record name | Fucosyl-N-acetylglucosaminylasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062203194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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